molecular formula C22H25NO4S B6434383 quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate CAS No. 2419642-14-9

quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate

Cat. No.: B6434383
CAS No.: 2419642-14-9
M. Wt: 399.5 g/mol
InChI Key: DBZAKOJEBAWYDD-UHFFFAOYSA-N
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Description

Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate is a complex organic compound that belongs to the class of sulfonates. This compound features a quinoline moiety attached to a benzene ring substituted with methyl, propan-2-yl, and propoxy groups, along with a sulfonate group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Sulfonation of the benzene ring: The benzene ring is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.

    Alkylation reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonic acid.

    Reduction: Formation of this compound alcohol derivatives.

    Substitution: Formation of quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide or thiol derivatives.

Scientific Research Applications

Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes. The propoxy and alkyl groups contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate can be compared with other similar compounds, such as:

    Quinolin-8-yl 4-methyl-2-propoxybenzene-1-sulfonate: Lacks the propan-2-yl group, which may affect its biological activity and solubility.

    Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-hydroxybenzene-1-sulfonate: Contains a hydroxy group instead of a propoxy group, which may alter its chemical reactivity and interaction with molecular targets.

    Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-methoxybenzene-1-sulfonate: Contains a methoxy group instead of a propoxy group, which may influence its pharmacokinetic properties.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

quinolin-8-yl 4-methyl-5-propan-2-yl-2-propoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-5-12-26-20-13-16(4)18(15(2)3)14-21(20)28(24,25)27-19-10-6-8-17-9-7-11-23-22(17)19/h6-11,13-15H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZAKOJEBAWYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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